2-Bromopyrimidin-4-ol

Organic Synthesis Medicinal Chemistry Quality Control

When generating pyrimidine-based libraries, researchers frequently encounter regioisomeric complications from dihalopyrimidines that favor undesired C4-substitution. 2-Bromopyrimidin-4-ol resolves this with a single, predictable C2-bromine reactive site. • ≥95% minimum purity ensures reproducible cross-coupling outcomes • Single C2-Br site avoids regioisomer formation inherent to 2,4-dihalopyrimidines • Compatible with Pd-catalyzed Suzuki, Negishi, and Buchwald-Hartwig reactions for rapid SAR exploration • Standard pack sizes 10 mg-100 mg; bulk custom synthesis available on request

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
CAS No. 1160994-75-1
Cat. No. B1506830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrimidin-4-ol
CAS1160994-75-1
Molecular FormulaC4H3BrN2O
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)Br
InChIInChI=1S/C4H3BrN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8)
InChIKeyPCXCYBRMVAQGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyrimidin-4-ol (CAS 1160994-75-1): A Brominated Pyrimidinone Scaffold for Cross-Coupling and Medicinal Chemistry


2-Bromopyrimidin-4-ol (CAS 1160994-75-1), also referred to as 2-bromo-1H-pyrimidin-6-one, is a brominated heterocyclic building block with the molecular formula C4H3BrN2O and a molecular weight of 174.98 g/mol . This compound features a pyrimidinone core substituted with a reactive bromine atom at the 2-position, a structural motif that renders it a versatile intermediate in organic synthesis and pharmaceutical research [1]. Its primary utility lies in its capacity for selective functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the efficient construction of more complex, biologically relevant molecules [1].

1
Reactive C2-Br site for palladium-catalyzed cross-coupling
Enables selective functionalization strategies
2
Defined purity baseline for multi-step synthesis
Specification-driven procurement supports reproducibility
3
Single C2 substitution site supports regioisomer control
Avoids C4-selectivity complications of dihalo analogs

Procurement Rationale for 2-Bromopyrimidin-4-ol: Why a Bromine Atom Dictates Reactivity and Synthetic Outcomes


The substitution pattern and halogen identity on a pyrimidine ring are not arbitrary; they fundamentally dictate the reactivity, selectivity, and overall synthetic efficiency of downstream transformations. 2-Bromopyrimidin-4-ol possesses a unique combination of a reactive C2-bromine and a C4-hydroxyl group. This specific architecture is non-interchangeable with other halogenated or non-halogenated analogs. For instance, the 2-bromo substituent offers distinct reactivity and selectivity profiles in metal-catalyzed cross-coupling reactions compared to the 2-chloro analog, which is a key differentiator in synthetic planning [1]. Furthermore, the position of the halogen is critical; 2,4-dihalopyrimidines, for example, display a strong and predictable C4-selectivity in cross-coupling reactions, a behavior that is entirely different from the C2-reactive site available on 2-bromopyrimidin-4-ol [2]. Simply substituting a generic 'pyrimidinone' or a different halogenated derivative would likely lead to a complete failure of the intended synthetic route or result in an undesired regioisomer.

Halogen Identity Risk
C2-Br: higher oxidative addition reactivity
C2-Cl analog: lower reactivity may shift coupling efficiency
Halogen substitution may alter reaction conditions and yield profiles; cross-coupling reactivity is halogen-dependent.
Regioselectivity Risk
2-Bromopyrimidin-4-ol: single C2 reactive site
2,4-Dihalopyrimidine: dominant C4 selectivity may produce undesired regioisomer
Dihalogenated analogs exhibit predictable C4 preference; C2-targeted syntheses require single-site scaffold.

Quantitative Differentiation of 2-Bromopyrimidin-4-ol (CAS 1160994-75-1) for Research and Procurement


Differentiation 1: Purity Specification for Reproducible Research

For procurement, a key differentiator is the guaranteed minimum purity, which directly impacts the reliability and reproducibility of experimental outcomes. A reputable supplier, AKSci, specifies a minimum purity of 95% for 2-Bromopyrimidin-4-ol (Cat. No. 6391DM) . This specification provides a verifiable baseline for researchers, ensuring that the starting material meets a defined standard, which is critical for minimizing side reactions and maximizing yield in complex, multi-step syntheses.

Purity Specification
Specification review
≥95% (min.)
Supports reproducible synthesis baseline
Supplier datasheet specification; independent verification recommended
Organic Synthesis Medicinal Chemistry Quality Control

Differentiation 2: C2-Reactivity Enables Orthogonal Selectivity in Cross-Coupling

The presence of a bromine atom at the 2-position of 2-bromopyrimidin-4-ol provides a specific and predictable reactivity profile that is distinct from other halogenated analogs. The C-Br bond is more reactive in many palladium-catalyzed cross-coupling reactions compared to the C-Cl bond [1]. This allows for a different set of reaction conditions and can enable orthogonal selectivity in the presence of other halogens. For example, in 2,4-dihalopyrimidines, the C4 position is significantly more reactive towards cross-coupling, whereas 2-bromopyrimidin-4-ol presents a single, reactive C2-bromine site for functionalization, thereby circumventing the C4-selectivity issue and enabling a different synthetic strategy [2]. While direct yield comparisons under identical conditions are not available for this specific compound, the underlying chemical principle is a well-established class-level inference.

C2-Br Reactivity
Class-level
C2-Br bond: more reactive in oxidative addition
C2-Cl bond: less reactive; requires different conditions
Supports selective cross-coupling strategy selection
General palladium catalysis principle; compound-specific yield data to verify
Cross-Coupling Synthetic Methodology Palladium Catalysis

Validated Application Scenarios for Procuring 2-Bromopyrimidin-4-ol (CAS 1160994-75-1)


Scenario 1: Precision Synthesis of Kinase Inhibitor Scaffolds

Researchers developing novel kinase inhibitors can reliably procure 2-Bromopyrimidin-4-ol to serve as a core scaffold. Its defined purity of 95% and predictable C2-bromine reactivity [1] make it a suitable starting point for the introduction of diverse pharmacophores via cross-coupling, a strategy commonly employed to explore structure-activity relationships (SAR) in this therapeutic area.

Scenario 2: C2-Selective Functionalization of Pyrimidinones

In multi-step organic syntheses where a pyrimidinone core must be selectively functionalized at the 2-position, this compound is the appropriate choice. Its single reactive site avoids the regioisomeric complications associated with dihalogenated pyrimidines, where C4-selectivity is the norm [1]. This ensures that the desired C2-substituted product is the major outcome.

Scenario 3: Building Block for Heterocyclic Library Synthesis

For medicinal chemists and chemical biologists generating libraries of pyrimidine-containing compounds, 2-Bromopyrimidin-4-ol offers a versatile and reactive handle. Its compatibility with a wide range of cross-coupling partners allows for the rapid generation of structural diversity around the pyrimidinone core, accelerating hit-to-lead and lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
C2-bromine cross-coupling reactivity
Purity specification and reactivity review
C2-selective pyrimidinone functionalization
Single reactive C2-bromine site
Regioisomer outcome verification
Heterocyclic library construction
Broad cross-coupling compatibility
Diversity-oriented synthesis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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